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Compound of Interest

Compound Name: Diethyl 2-ethoxymalonate

Cat. No.: B1590468 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for diethyl

ethoxymethylenemalonate (CAS No. 87-13-8), a crucial reagent in various synthetic

applications, including the preparation of quinoline derivatives.[1] A thorough understanding of

its spectral characteristics is paramount for researchers, scientists, and drug development

professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This

document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of diethyl ethoxymethylenemalonate, offering expert interpretation

grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview
Diethyl ethoxymethylenemalonate, with the IUPAC name diethyl 2-

(ethoxymethylidene)propanedioate, is a functionalized malonic ester.[2] Its structure

incorporates two diethyl ester groups and an ethoxymethylene substituent, rendering it a

versatile building block in organic synthesis.

Caption: Molecular structure of diethyl ethoxymethylenemalonate.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this

compound, providing both the raw data and a detailed interpretation of what each signal

signifies about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For diethyl ethoxymethylenemalonate, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure. The data presented here is referenced from the Spectral Database

for Organic Compounds (SDBS).

¹H NMR Spectroscopy
The ¹H NMR spectrum of diethyl ethoxymethylenemalonate exhibits distinct signals for the

ethoxy and methylene protons. The presence of a double bond and the influence of

electronegative oxygen atoms significantly impact the chemical shifts of the neighboring

protons.

Table 1: ¹H NMR Data for Diethyl Ethoxymethylenemalonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.03 s 1H =CH-O

4.29 q 2H -O-CH₂-CH₃ (ethoxy)

4.22 q 4H -O-CH₂-CH₃ (ester)

1.40 t 3H -O-CH₂-CH₃ (ethoxy)

1.30 t 6H -O-CH₂-CH₃ (ester)

Interpretation of the ¹H NMR Spectrum:

The most downfield signal at 8.03 ppm is a singlet, which is characteristic of the vinylic proton

(=CH-O). Its significant downfield shift is attributed to the deshielding effect of the adjacent

oxygen atom and the electron-withdrawing carbonyl groups.

The two quartets at 4.29 ppm and 4.22 ppm correspond to the methylene protons (-O-CH₂-) of

the ethoxy and the two ester ethyl groups, respectively. The splitting into a quartet is due to

coupling with the adjacent methyl protons.

The triplets at 1.40 ppm and 1.30 ppm are assigned to the methyl protons (-CH₃) of the ethoxy

and the two ester ethyl groups. The triplet pattern arises from coupling with the neighboring
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methylene protons.

Diethyl Ethoxymethylenemalonate Structure

¹H NMR Signals
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Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Table 2: ¹³C NMR Data for Diethyl Ethoxymethylenemalonate
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Chemical Shift (δ) ppm Assignment

166.5 C=O (ester)

163.7 C=O (ester)

159.9 =CH-O

109.8 =C(COOEt)₂

68.8 -O-CH₂- (ethoxy)

60.8 -O-CH₂- (ester)

15.1 -CH₃ (ethoxy)

14.2 -CH₃ (ester)

Interpretation of the ¹³C NMR Spectrum:

The two signals in the downfield region at 166.5 ppm and 163.7 ppm are characteristic of the

carbonyl carbons of the two ester groups. The signal at 159.9 ppm corresponds to the vinylic

carbon attached to the oxygen (=CH-O). The other vinylic carbon, substituted with the two ester

groups, appears at 109.8 ppm.

The signals for the methylene carbons of the ethoxy and ester groups are observed at 68.8

ppm and 60.8 ppm, respectively. The methyl carbons of the ethoxy and ester groups appear at

15.1 ppm and 14.2 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of diethyl ethoxymethylenemalonate shows

characteristic absorption bands for the C=O, C=C, and C-O bonds.

Table 3: Major IR Absorption Bands for Diethyl Ethoxymethylenemalonate
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Wavenumber (cm⁻¹) Intensity Assignment

2982 Medium C-H stretch (alkane)

1725 Strong
C=O stretch (α,β-unsaturated

ester)

1645 Strong C=C stretch (conjugated)

1240 Strong C-O stretch (ester)

1140 Strong C-O stretch (ether)

Interpretation of the IR Spectrum:

The strong absorption band at 1725 cm⁻¹ is indicative of the C=O stretching vibration of the

α,β-unsaturated ester groups. The conjugation with the C=C double bond lowers the frequency

from that of a saturated ester (typically 1750-1735 cm⁻¹).

The strong band at 1645 cm⁻¹ is assigned to the C=C stretching vibration. Its intensity is

enhanced due to the conjugation with the carbonyl groups. The C-H stretching of the alkyl

groups is observed around 2982 cm⁻¹.

The strong absorptions in the fingerprint region, particularly at 1240 cm⁻¹ and 1140 cm⁻¹, are

characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for Diethyl Ethoxymethylenemalonate
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m/z Relative Intensity (%) Proposed Fragment

216 25 [M]⁺ (Molecular ion)

171 100 [M - OEt]⁺

143 60 [M - COOEt]⁺

115 45 [M - COOEt - CO]⁺

29 55 [CH₂CH₃]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at m/z 216, which corresponds to the molecular

weight of diethyl ethoxymethylenemalonate (C₁₀H₁₆O₅).

The base peak at m/z 171 results from the loss of an ethoxy radical (•OCH₂CH₃, 45 amu), a

common fragmentation pathway for ethyl esters. The fragment at m/z 143 arises from the loss

of an ethoxycarbonyl radical (•COOCH₂CH₃, 73 amu). Subsequent loss of a molecule of

carbon monoxide (CO, 28 amu) from this fragment leads to the ion at m/z 115. The peak at m/z

29 is due to the ethyl cation ([CH₂CH₃]⁺).
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Caption: Proposed fragmentation pathway of diethyl ethoxymethylenemalonate.

Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data

provides a detailed and self-validating spectroscopic profile of diethyl

ethoxymethylenemalonate. Each technique offers complementary information that, when
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synthesized, confirms the molecular structure and provides a benchmark for quality control and

reaction monitoring. This guide serves as a technical resource for scientists, enabling a deeper

understanding and confident application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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